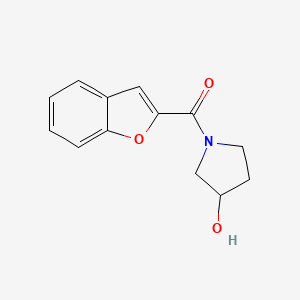
4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde
Overview
Description
The compound “4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde” is a complex organic molecule that contains a pyrazole ring and a thiazole ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. Thiazoles, on the other hand, are a class of organic compounds that also have a five-membered ring but contain three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a pyrazole ring and a thiazole ring connected by a single bond. The “1-methyl” indicates a methyl group attached to the first carbon of the pyrazole ring, and the “2-carbaldehyde” suggests a formyl group (CHO) attached to the second carbon of the thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and thiazole rings, both of which are aromatic and hence relatively stable. The formyl group might be susceptible to nucleophilic attack, leading to potential reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of the aromatic rings would influence properties like its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Chemistry and Synthesis Applications
Building Blocks for Heterocyclic Compounds : Pyrazole and thiazole derivatives, akin to "4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde", serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and other cyclic structures, highlighting their utility in synthesizing novel organic compounds with potential biological activities (Gomaa & Ali, 2020).
Knoevenagel Condensation Products : The compound belongs to a class of chemicals that can participate in Knoevenagel condensation, a reaction pivotal for generating α, β-unsaturated ketones or carboxylic acids. This reaction is essential for developing biologically active molecules, particularly those with anticancer activities (Tokala, Bora, & Shankaraiah, 2022).
Biological and Medicinal Applications
Anticancer Agents : Pyrazole derivatives, including structures similar to "this compound", have been explored for their potent anticancer properties. These compounds target various cancer pathways, demonstrating the potential for development into therapeutic agents (Sharma et al., 2021).
Synthetic and Medicinal Perspectives of Methyl Linked Pyrazoles : Methyl substituted pyrazoles, closely related to the chemical structure , exhibit a broad spectrum of biological activities. These activities underscore the medicinal significance of pyrazole derivatives in designing new drugs with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-11-3-6(2-9-11)7-5-13-8(4-12)10-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBWOFNGNJUYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


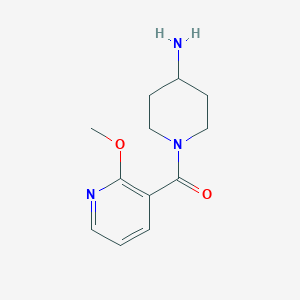
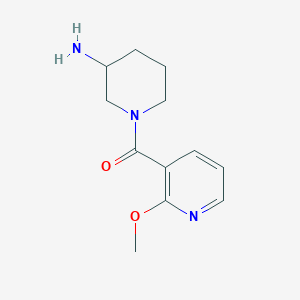
![[4-(Phthalazin-1-yloxy)cyclohexyl]amine](/img/structure/B1468510.png)
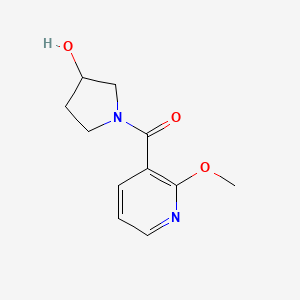

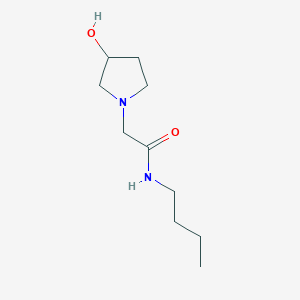
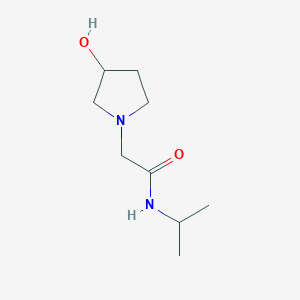
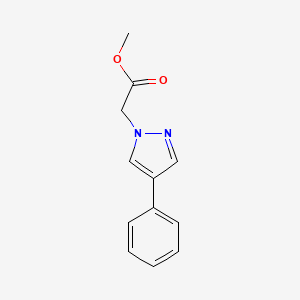
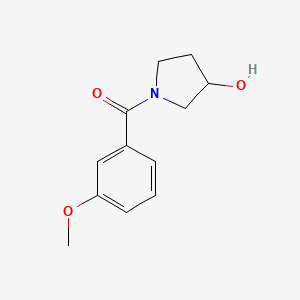
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468524.png)
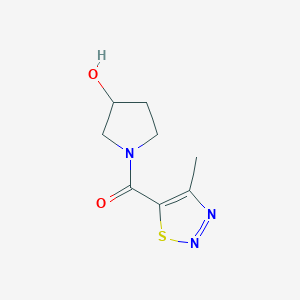
![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol](/img/structure/B1468528.png)
